LIT-001 (free base) is a small-molecule compound that functions primarily as an agonist for the oxytocin receptor and exhibits mixed agonist and antagonist properties for the vasopressin receptor. First described in scientific literature in 2018, LIT-001 has garnered attention for its potential therapeutic applications, particularly in the treatment of social disorders such as autism. Its ability to mitigate social deficits in animal models positions it as a promising candidate for further research and development in psychiatric medicine .
LIT-001 was developed by researchers at the University of Strasbourg and the Centre National de la Recherche Scientifique in France. It is classified as a non-peptide oxytocin receptor agonist, distinguishing it from traditional peptide-based therapies that target similar pathways. This classification is significant because non-peptide compounds often exhibit improved pharmacokinetic properties, including better oral bioavailability and longer half-lives compared to their peptide counterparts .
The synthesis of LIT-001 involves a multi-step process that begins with the preparation of its core structure, followed by various functional group modifications. The synthetic route typically employs organic solvents and catalysts under controlled temperature and pressure conditions to achieve desired chemical transformations. Specific methods may include:
LIT-001 has a molecular formula of and a molecular weight of approximately 531.7 g/mol. Its structure is characterized by a unique arrangement that allows it to selectively bind to the oxytocin receptor while exhibiting varying degrees of activity on vasopressin receptors. The compound's predicted log P value ranges from 1.95 to 2.8, indicating moderate lipophilicity, which is beneficial for its ability to cross biological membranes, including the blood-brain barrier .
LIT-001 undergoes several types of chemical reactions that are critical for its function and potential applications:
The specific outcomes of these reactions depend on the reagents used and the conditions under which they are conducted, which can significantly influence the efficacy and safety profile of LIT-001 .
LIT-001 displays several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent capable of effectively reaching target sites within the body.
LIT-001 has several scientific research applications:
LIT-001 free base (CAS No: 2245072-20-0) is a structurally novel, low-molecular-weight compound classified as a nonpeptide oxytocin receptor (OT-R) agonist. Its systematic IUPAC name is (2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide, with the molecular formula C₂₈H₃₃N₇O₂S and a molecular weight of 531.67 g/mol [3] [6] [7]. The compound features a chiral center with an (S)-configuration at the pyrrolidine ring, which is critical for its biological activity [1] [4]. Unlike peptide-based oxytocin analogs, LIT-001 belongs to the pyrazolobenzodiazepine derivatives, characterized by a complex heterocyclic scaffold that enables specific receptor interactions [1] [8].
Table 1: Physicochemical Properties of LIT-001 (Free Base)
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₂₈H₃₃N₇O₂S | High-resolution mass spectrometry |
Molecular Weight | 531.67 g/mol | Calculated |
Hydrogen Bond Donors | 2 | Computational prediction |
Hydrogen Bond Acceptors | 8 | Computational prediction |
Rotatable Bonds | 8 | Computational prediction |
Topological Polar Surface Area | 117.83 Ų | Computational prediction |
LogD (pH 7.4) | 2.0 ± 0.3 | Experimental measurement |
Water Solubility | 0.53 ± 0.03 mM (0.34 mg/mL) | Thermodynamic measurement in PBS |
Chiral Configuration | (S)-isomer | Stereochemical analysis |
The compound's lipophilicity (LogD₇.₄ = 2.0) and moderate polar surface area contribute to its blood-brain barrier permeability, a significant advantage over peptide-based oxytocin analogs [8]. X-ray crystallography and NMR studies confirm the extended conformation of its benzodiazepine-pyrrolidine backbone, facilitating optimal engagement with the orthosteric binding site of the oxytocin receptor [1] [4].
The development of nonpeptide OT-R agonists represents a paradigm shift from peptide-based therapeutics, addressing three fundamental limitations of oxytocin: poor oral bioavailability (0.002% cerebrospinal fluid penetration after subcutaneous administration), extremely short half-life (20-60 minutes), and lack of receptor selectivity [1] [2]. Prior to LIT-001, researchers developed early nonpeptide candidates:
LIT-001 emerged from a systematic structure-activity relationship (SAR) campaign by the University of Strasbourg and CNRS, published in 2018. Researchers optimized the pyrazolobenzodiazepine scaffold through iterative modifications to enhance OT-R specificity and brain exposure [1] [2] [4]. This effort yielded LIT-001 with significantly improved pharmacokinetic properties: 236-fold selectivity for OT-R over V₁aR (EC₅₀ = 25 nM vs. V₁aR IC₅₀ = 5900 nM), and oral bioavailability >50% in rodents [1] [8]. Unlike its predecessors, LIT-001 demonstrated robust in vivo efficacy after peripheral administration—the first nonpeptide agonist to reverse social deficits in autism models [2] [4].
Table 2: Evolution of Key Nonpeptide Oxytocin Receptor Agonists
Compound | OT-R Affinity (Ki/EC₅₀) | V₁aR Activity | BBB Penetration | In Vivo Social Effect | Key Limitations |
---|---|---|---|---|---|
WAY-267,464 | 978 nM Ki / 881 nM EC₅₀ | Agonist (Ki=113 nM) | Moderate | Inconsistent | Low selectivity, weak efficacy |
TC OT 39 | ~100 nM EC₅₀ | Antagonist at high doses | Negligible | None demonstrated | Poor brain penetration |
LIT-001 | 226 nM Ki / 25 nM EC₅₀ | Weak antagonist | High | Robust improvement | V₂ receptor agonism |
LIT-001 represents a groundbreaking pharmacological tool for investigating oxytocinergic pathways, addressing a critical therapeutic gap in ASD treatment. Its significance extends across three domains:
LIT-001 acts as a nonbiased full agonist at OT-R, activating both Gq-mediated calcium mobilization and β-arrestin pathways without preference—unlike peptide analogs that may exhibit signaling bias [1] [8]. In vitro studies confirm its exceptional receptor specificity among 24 GPCRs, 6 ion channels, 3 transporters, and 10 enzymes, with significant activity only at OT-R (5μM screening concentration) [8]. This selectivity profile enables precise modulation of oxytocin-dependent neurotransmission without confounding off-target effects [1] [4].
In the Oprm1⁻/⁻ mouse model of autism (50% 129SVPas–50% C57BL/6J hybrid background), intraperitoneal administration of LIT-001 (10-20 mg/kg) produces a dose-dependent reversal of social interaction deficits [1] [2] [3]. Treated mice exhibit increased social investigation (p<0.01 vs. controls), enhanced preference for social stimuli (comparable to wild-type mice), and reduced anxiety-like behaviors in novel environments [2] [4]. These effects persist for >4 hours post-administration, correlating with its favorable pharmacokinetic profile: plasma half-life of 2.7 hours and brain-to-plasma ratio of 0.8 in rodents [1] [8]. Crucially, LIT-001's efficacy is abolished by co-administration of selective OT-R antagonists (e.g., L-368,699), confirming its target specificity [8].
Table 3: Effects of LIT-001 in Preclinical ASD Models
Behavioral Domain | Test Paradigm | LIT-001 Effect (10-20 mg/kg i.p.) | Statistical Significance |
---|---|---|---|
Social Interaction | Three-chamber test | ↑ Time with live mouse vs. dummy | p<0.01 vs. vehicle |
Social Recognition | Olfactory habituation | ↑ Discrimination of novel social odors | p<0.05 |
Anxiety-like Behavior | Elevated plus maze | ↑ Open arm exploration time | p<0.05 |
Repetitive Behavior | Marble burying | ↓ Number of marbles buried | p<0.01 |
Beyond ASD, LIT-001 demonstrates therapeutic potential in chronic inflammatory pain models. A single intraperitoneal dose (10 mg/kg) produces long-lasting analgesia (>24 hours) in Complete Freund's Adjuvant (CFA)-induced inflammatory pain, reducing mechanical hyperalgesia by 60% and thermal hyperalgesia by 75% [8]. This effect is mediated through peripheral and central OT receptors, evidenced by blockade with the selective antagonist L-368,899 [8]. The compound's metabolic stability (no degradation in human hepatocytes after 2 hours) and negligible CYP450 inhibition (IC₅₀ >11μM for CYP3A4) further support its translational potential [8]. Currently in preclinical development by University of Strasbourg/CNRS for ASD, LIT-001 exemplifies rational design of neurotherapeutics targeting socially-relevant neural circuits [1] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3